(2E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride
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Overview
Description
(2E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride typically involves the condensation of piperazine with 3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, reaction time, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
- 1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol
Uniqueness
(2E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and trimethoxyphenyl group allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H23ClN2O4 |
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Molecular Weight |
342.82 g/mol |
IUPAC Name |
(E)-1-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-20-13-10-12(11-14(21-2)16(13)22-3)4-5-15(19)18-8-6-17-7-9-18;/h4-5,10-11,17H,6-9H2,1-3H3;1H/b5-4+; |
InChI Key |
OAGCKUBGYKDZRV-FXRZFVDSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCNCC2.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCNCC2.Cl |
Origin of Product |
United States |
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